Quinoline, 5,6-dihydro-2-methyl-
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Overview
Description
Quinoline, 5,6-dihydro-2-methyl-, is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a fundamental structure in many natural and synthetic compounds. Quinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, industrial applications, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 5,6-dihydro-2-methyl-, can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-diketones or β-ketoesters. For example, the Conrad-Limpach synthesis uses anilines and β-ketoesters under acidic conditions to form quinoline derivatives . Another method is the Doebner-Miller reaction, which involves the reaction of anilines with α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5,6-dihydro-2-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-diones.
Reduction: Reduction of nitro groups to amine functions is a common reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include phosphotungstic acid and air.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Quinoline-2,5-diones.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 5,6-dihydro-2-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Investigated for its anticancer, antimalarial, and antimicrobial properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of quinoline, 5,6-dihydro-2-methyl-, involves its interaction with various molecular targets. For example, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation . The compound can also modulate nuclear receptor responsiveness and disrupt cell migration . These effects are mediated through pathways involving cell cycle arrest and inhibition of angiogenesis .
Comparison with Similar Compounds
Quinoline, 5,6-dihydro-2-methyl-, can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its antimalarial activity.
Isoquinoline: Similar structure but with different biological activities, such as use in the treatment of cardiovascular diseases.
Quinoxaline: Another nitrogen-containing heterocycle with applications in anticancer and antimicrobial research.
The uniqueness of quinoline, 5,6-dihydro-2-methyl-, lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
60499-17-4 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h3,5-7H,2,4H2,1H3 |
InChI Key |
GEBPENSWMRHJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC=C2)C=C1 |
Origin of Product |
United States |
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